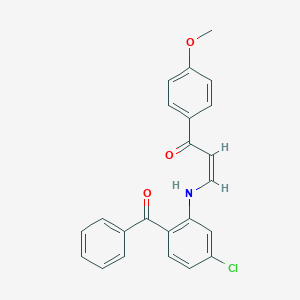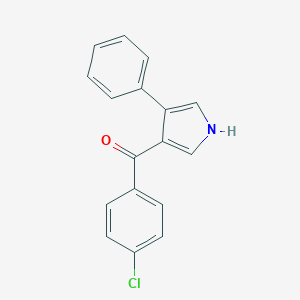
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone is an organic compound that belongs to the class of aromatic ketones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-chlorobenzaldehyde with 4-phenyl-1H-pyrrole-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The mixture is stirred for several hours until the reaction is complete, as indicated by thin-layer chromatography (TLC). The product is then isolated by extraction with ethyl acetate, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of (4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
- (4-chlorophenyl)(1H-pyrrol-3-yl)methanone
- (4-phenyl-1H-pyrrol-3-yl)methanone
- (4-chlorophenyl)(4-phenyl-1H-pyrazol-3-yl)methanone
Uniqueness
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups enhances its potential for diverse applications, making it a valuable compound in research and industry .
属性
IUPAC Name |
(4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-6-13(7-9-14)17(20)16-11-19-10-15(16)12-4-2-1-3-5-12/h1-11,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSEXGSZAHIIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B396573.png)
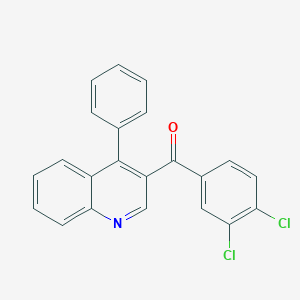
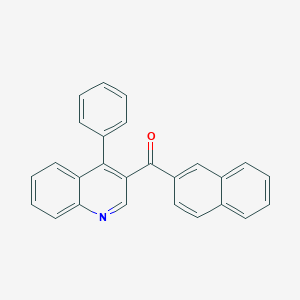
![1,4-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B396578.png)
![4-chloro-2-({3-(4-methylphenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-1-propenyl}amino)benzoic acid](/img/structure/B396579.png)
![3-[(5-Chloro-2-pyridinyl)amino]-1-(3-methylphenyl)-2-propen-1-one](/img/structure/B396582.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-[4-(trifluoromethyl)phenyl]-2-pyrimidinylamine](/img/structure/B396583.png)
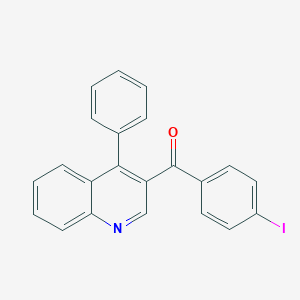
![5-(1-phenyl-1H-tetraazol-5-yl)-4-[4-(trifluoromethyl)phenyl]-2-pyrimidinylamine](/img/structure/B396585.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(3-pyridinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B396586.png)
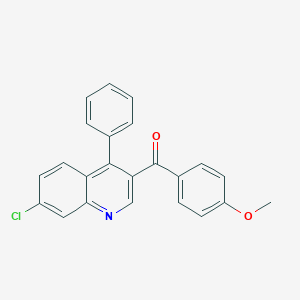
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(3-pyridinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B396589.png)
